molecular formula C14H22N2O3 B3005373 tert-Butyl (3-(4-aminophenoxy)propyl)carbamate CAS No. 623562-56-1

tert-Butyl (3-(4-aminophenoxy)propyl)carbamate

Cat. No.: B3005373
CAS No.: 623562-56-1
M. Wt: 266.341
InChI Key: GVGTWZWYMNBHJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (3-(4-aminophenoxy)propyl)carbamate: is a chemical compound with the molecular formula C14H22N2O3. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, an aminophenoxy group, and a propyl chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-(4-aminophenoxy)propyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-(4-aminophenoxy)propyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3-(4-aminophenoxy)propyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted carbamates with different functional groups.

Scientific Research Applications

Chemistry: tert-Butyl (3-(4-aminophenoxy)propyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It is also used in the development of new biochemical assays.

Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its role in the development of new drugs and therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of certain types of coatings and adhesives.

Mechanism of Action

The mechanism of action of tert-Butyl (3-(4-aminophenoxy)propyl)carbamate involves its interaction with specific molecular targets. The aminophenoxy group allows the compound to bind to certain enzymes or receptors, modulating their activity. The propyl chain and tert-butyl group contribute to the compound’s overall stability and bioavailability. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    tert-Butyl (3-(methylamino)propyl)carbamate: Similar structure but with a methylamino group instead of an aminophenoxy group.

    tert-Butyl (3-aminopropyl)(3-((tert-butoxycarbonyl)amino)propyl)carbamate: Contains an additional tert-butoxycarbonyl group.

    4-(Boc-amino)butyl bromide: Similar in having a tert-butyl carbamate group but with a bromobutyl chain.

Uniqueness: tert-Butyl (3-(4-aminophenoxy)propyl)carbamate is unique due to the presence of the aminophenoxy group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for specialized applications in research and industry.

Properties

IUPAC Name

tert-butyl N-[3-(4-aminophenoxy)propyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-14(2,3)19-13(17)16-9-4-10-18-12-7-5-11(15)6-8-12/h5-8H,4,9-10,15H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGTWZWYMNBHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCOC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.